7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
“7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles.
Substitution Reactions: Introduction of the 2-chlorophenyl and 3-methoxyphenyl groups can be done through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the aromatic rings or the tetrazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl groups or the tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential use as anti-inflammatory, anti-cancer, or antimicrobial agents.
Biochemistry: Studied for interactions with biological macromolecules like proteins and nucleic acids.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action for compounds like “7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” would depend on their specific biological targets. Common mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Other compounds with similar core structures but different substituents.
Phenyl-Substituted Tetrazoles: Compounds with phenyl groups attached to the tetrazole ring.
Uniqueness
“7-(2-CHLOROPHENYL)-5-(3-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14ClN5O/c1-24-12-6-4-5-11(9-12)15-10-16(13-7-2-3-8-14(13)18)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22) |
InChI Key |
JVPFPIKSMQBERA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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